1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile
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Overview
Description
1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol . This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a cyclopropane ring bonded to a carbonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and cyclopropanecarbonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopropanecarbonitrile, followed by nucleophilic substitution with 3-bromopyridine.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the pyridine ring or the cyclopropane ring.
Cyclization Reactions: The cyclopropane ring can participate in cyclization reactions, forming more complex ring structures.
Common reagents used in these reactions include bases (e.g., NaH, KOtBu), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom on the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The cyclopropane ring provides structural rigidity, enhancing the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(3-Chloropyridin-2-yl)cyclopropanecarbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties.
1-(3-Fluoropyridin-2-yl)cyclopropanecarbonitrile: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and biological activity.
1-(3-Iodopyridin-2-yl)cyclopropanecarbonitrile: The presence of an iodine atom can enhance the compound’s reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of a bromine-substituted pyridine ring and a cyclopropane carbonitrile moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-bromopyridin-2-yl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADYZSDMZMKJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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